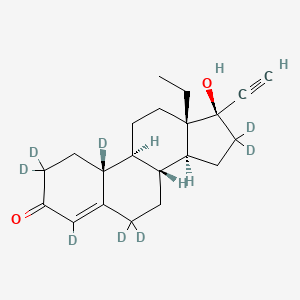

Levonorgestrel-D8

CAS No.:

Cat. No.: VC16661223

Molecular Formula: C21H28O2

Molecular Weight: 320.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H28O2 |

|---|---|

| Molecular Weight | 320.5 g/mol |

| IUPAC Name | (8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10,16,16-octadeuterio-13-ethyl-17-ethynyl-17-hydroxy-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |

| Standard InChI | InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1/i5D2,6D2,12D2,13D,16D |

| Standard InChI Key | WWYNJERNGUHSAO-AYDFAPMWSA-N |

| Isomeric SMILES | [2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC([C@]4(C#C)O)([2H])[2H])CC)[2H] |

| Canonical SMILES | CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |

Introduction

Chemical Identity and Structural Features

Structural Comparison to Levonorgestrel

The parent compound, levonorgestrel (C₂₁H₂₈O₂), shares identical functional groups but lacks deuterium substitution. This difference renders Levonorgestrel-D8 approximately 2.5% heavier, a feature exploited in mass spectrometry-based assays to distinguish it from endogenous hormones . The deuterium atoms stabilize carbon-hydrogen bonds, reducing metabolic degradation rates and extending half-life in experimental systems .

Synthesis and Production

Deuteration Techniques

The synthesis of Levonorgestrel-D8 typically involves catalytic exchange reactions using deuterated reagents such as D₂O or deuterium gas. Advanced methods employ transition metal catalysts to selectively replace hydrogen atoms at specific positions without altering the stereochemistry. For instance, platinum-catalyzed deuteration at high temperatures ensures efficient incorporation of deuterium into the steroid backbone .

Purification and Validation

Post-synthesis purification relies on high-performance liquid chromatography (HPLC) coupled with mass spectrometry to verify isotopic purity (>98% deuterium incorporation) . Nuclear magnetic resonance (NMR) spectroscopy confirms the retention of the parent compound’s stereochemical configuration, particularly at the 13β-ethyl and 17α-ethynyl groups critical for progestogen receptor binding .

Pharmacological Profile

Mechanism of Action

Like levonorgestrel, Levonorgestrel-D8 binds selectively to progesterone receptors (PRs) with an affinity comparable to natural progesterone (Kd ≈ 1–5 nM) . This interaction modulates transcriptional activity in target tissues, mimicking the effects of endogenous progesterone on endometrial maturation and gonadotropin suppression .

Pharmacokinetic Advantages

Deuteration confers distinct pharmacokinetic properties:

-

Extended Half-Life: The heavier isotope effect slows hepatic metabolism via cytochrome P450 enzymes, increasing the elimination half-life from 24–32 hours (levonorgestrel) to approximately 40–48 hours .

-

Enhanced Traceability: Deuterium labeling allows quantification of drug distribution at sub-picomolar concentrations using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

-

Reduced Metabolic Interference: Deuterium substitution at metabolically vulnerable positions minimizes the formation of reactive intermediates, improving safety profiles in long-term studies .

Table 2: Comparative Pharmacokinetics of Levonorgestrel and Levonorgestrel-D8

| Parameter | Levonorgestrel | Levonorgestrel-D8 | Source |

|---|---|---|---|

| Half-life (hours) | 24–32 | 40–48 | |

| Protein Binding (%) | 98 | 98 | |

| Bioavailability (%) | 95 | 95 | |

| Primary Metabolite | 5α-Dihydro-LNG | 5α-Dihydro-LNG-D8 |

Research Applications

Pharmacokinetic and Metabolic Studies

Levonorgestrel-D8 serves as an internal standard in quantitative assays, enabling researchers to:

-

Track tissue-specific distribution in rodent models.

-

Measure drug-drug interactions with hepatic enzymes (e.g., CYP3A4) .

-

Investigate transdermal absorption kinetics in patch formulations .

Isotope Tracer Techniques

In pulse-chase experiments, Levonorgestrel-D8 distinguishes newly administered drug from residual compounds, facilitating precise measurements of elimination rates . For example, a 2025 study utilized Levonorgestrel-D8 to demonstrate that obesity alters levonorgestrel clearance by 30% in patients with BMI >30 .

Click Chemistry Applications

The alkyne group in Levonorgestrel-D8 enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction widely used to conjugate the compound to fluorescent probes or nanoparticles for cellular tracking . This application has advanced real-time visualization of PR internalization in breast cancer cell lines .

Comparative Analysis with Related Progestogens

Table 3: Structural and Functional Comparison of Synthetic Progestogens

| Compound | Structural Similarity | Key Differentiator |

|---|---|---|

| Levonorgestrel-D8 | N/A (reference) | Deuterium labeling |

| Norgestrel | High | Racemic mixture; lower potency |

| Desogestrel | Moderate | Shorter half-life (12–24 h) |

| Medroxyprogesterone | Low | Injectable formulation |

Levonorgestrel-D8’s unique value lies in its dual role as a bioactive compound and a research tool. Unlike non-deuterated analogs, it permits simultaneous assessment of therapeutic effects and pharmacokinetic behavior within the same experimental system .

Emerging Trends and Future Directions

Recent advancements focus on:

-

Multiplexed Assays: Combining Levonorgestrel-D8 with carbon-13 or nitrogen-15 labels for multi-analyte pharmacokinetic modeling .

-

Nanoparticle Delivery: Conjugating Levonorgestrel-D8 to lipid nanoparticles to study blood-brain barrier penetration .

-

Environmental Monitoring: Detecting trace levels of deuterated contraceptives in wastewater to assess public health interventions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume